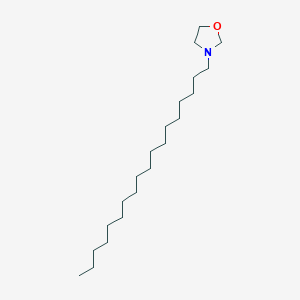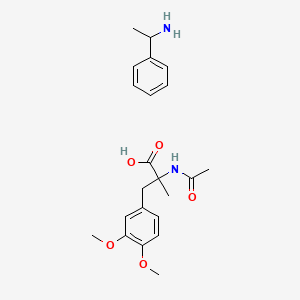
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、アセチル基、メチルドパ部分、ジメチルエーテル官能基を含む独自の化学構造が特徴です。
準備方法
合成経路と反応条件
N-アセチル D-α-メチルドパジメチルエーテル (+)-α-メチルベンジルアミン塩の合成には、化合物の基本的な構成要素から始まる複数のステップが含まれます。最初のステップは通常、D-α-メチルドパのアセチル化を含み、続いてジメチルエーテル基が導入されます。最後のステップは、(+)-α-メチルベンジルアミンとの塩の形成を含みます。各ステップには、所望の生成物が高純度で高収率で得られるように、制御された温度、pH、および適切な触媒の使用などの特定の反応条件が必要です。
工業生産方法
工業的な環境では、N-アセチル D-α-メチルドパジメチルエーテル (+)-α-メチルベンジルアミン塩の生産は、大型反応器と連続フロープロセスを使用して規模が拡大されます。自動化システムと高度な分析技術の使用により、生産プロセスにおける一貫した品質と効率が確保されます。工業生産における重要な考慮事項には、反応条件の最適化、費用対効果の高い原料の使用、および厳格な品質管理対策の実施が含まれます。
化学反応の分析
反応の種類
N-アセチル D-α-メチルドパジメチルエーテル (+)-α-メチルベンジルアミン塩は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、化合物の還元された形の形成につながる可能性があります。
置換: この化合物は、置換反応に参加することができ、その際に1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応用のさまざまな求核剤および求電子剤が含まれます。温度、溶媒、およびpHなどの反応条件は、所望の結果を達成するために注意深く制御されます。
形成された主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は酸化物またはヒドロキシル化誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、導入される置換基の性質に応じて、幅広い生成物を生み出す可能性があります。
科学研究の応用
N-アセチル D-α-メチルドパジメチルエーテル (+)-α-メチルベンジルアミン塩は、以下を含む科学研究において幅広い用途があります。
化学: 有機合成や化学分析における試薬または中間体として使用されます。
生物学: 生物系への潜在的な影響と生体分子との相互作用について研究されています。
医学: 潜在的な治療特性とその薬物開発における役割について調査されています。
産業: さまざまな化学製品や材料の生産に使用されています。
科学的研究の応用
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical analysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
N-アセチル D-α-メチルドパジメチルエーテル (+)-α-メチルベンジルアミン塩の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
- N-アセチル D-α-メチルドパ
- N-アセチル D-α-メチルドパジメチルエーテル
- (+)-α-メチルベンジルアミン
独自性
N-アセチル D-α-メチルドパジメチルエーテル (+)-α-メチルベンジルアミン塩は、官能基の組み合わせと(+)-α-メチルベンジルアミン塩の存在により、ユニークです。
類似化合物との比較
Similar Compounds
- N-Acetyl D-alpha-methyl dopa
- N-Acetyl D-alpha-methyl dopa dimethyl ether
- (+)-alpha-methylbenzylamine
Uniqueness
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt is unique due to its combination of functional groups and the presence of the (+)-alpha-methylbenzylamine salt
特性
分子式 |
C22H30N2O5 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3 |
InChIキー |
KDQYJRLZCOLDFL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


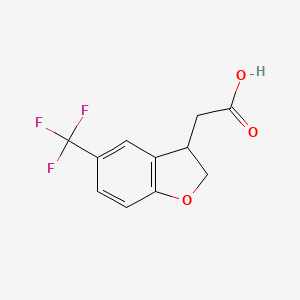
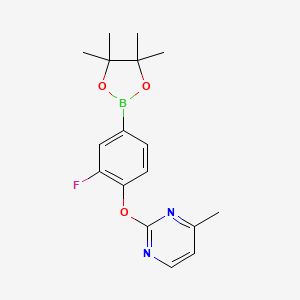
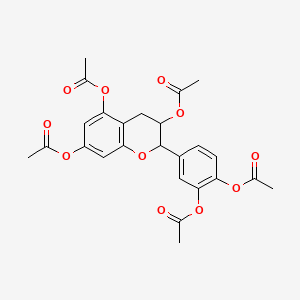
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
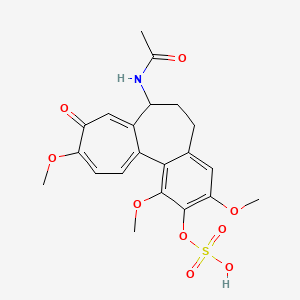
![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
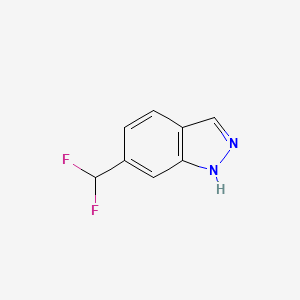
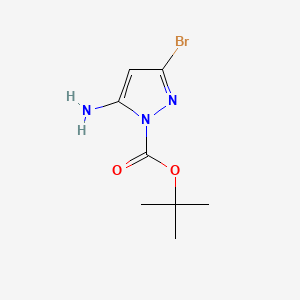
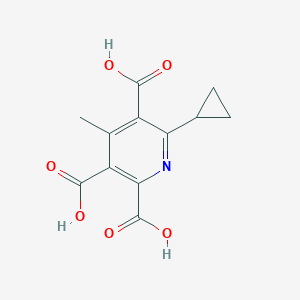
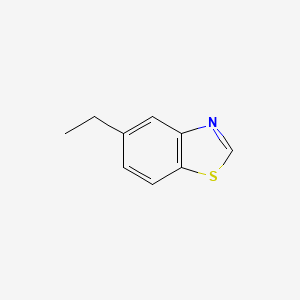
![tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292569.png)
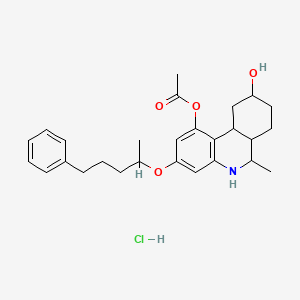
![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
